4-Cyclopropyl-2,6-difluorobenzonitrile
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Overview
Description
4-Cyclopropyl-2,6-difluorobenzonitrile is an organic compound with the molecular formula C10H7F2N and a molecular weight of 179.16 g/mol It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,6-difluorobenzonitrile typically involves the fluorination of 2,6-dichlorobenzonitrile. One method involves using sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst. The reaction is carried out at temperatures ranging from 170 to 250°C under normal pressure for 2 to 5 hours .
Industrial Production Methods
For industrial production, the same method can be scaled up, ensuring the reaction conditions are optimized for larger batches. The use of sulfolane and polyaliphatic alcohol ether compounds helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2,6-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the benzonitrile core with another aromatic ring.
Scientific Research Applications
4-Cyclopropyl-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2,6-difluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the derivative or specific use .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylbenzonitrile: Similar structure but lacks the fluorine atoms.
Uniqueness
4-Cyclopropyl-2,6-difluorobenzonitrile is unique due to the combination of the cyclopropyl group and two fluorine atoms, which can impart distinct chemical and physical properties compared to its analogs .
This compound’s unique structure and versatile reactivity make it a valuable entity in various fields of research and industry
Properties
Molecular Formula |
C10H7F2N |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-cyclopropyl-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C10H7F2N/c11-9-3-7(6-1-2-6)4-10(12)8(9)5-13/h3-4,6H,1-2H2 |
InChI Key |
YORZYDBJCCRCRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C(=C2)F)C#N)F |
Origin of Product |
United States |
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